molecular formula C9H10N2O6S B1272859 {[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid CAS No. 90558-40-0

{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid

Cat. No. B1272859
CAS RN: 90558-40-0
M. Wt: 274.25 g/mol
InChI Key: LKZQHVDISCQPDE-UHFFFAOYSA-N
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Description

“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a chemical compound with the CAS Number: 90558-40-0 . It has a molecular weight of 274.25 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, the synthesis of 4-(Methylsulfonyl)phenylacetic acid involves refluxing a mixture of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur at 398 K .


Molecular Structure Analysis

The molecular structure of “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” can be represented by the InChI Code: 1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving “{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” are not available, related compounds have been used in various chemical reactions. For instance, the MSOC-group, a versatile amino protective function with extreme acid stability, high base lability, and high polarity, has been introduced using 2-(Methylsulfonyl)ethyl 4-nitrophenyl carbonate .


Physical And Chemical Properties Analysis

“{[4-(Methylsulfonyl)-2-nitrophenyl]amino}acetic acid” is a solid at room temperature . It has a molecular weight of 274.25 .

Scientific Research Applications

. In proteomics, it can be used to modify proteins or peptides to study their structure-activity relationships.

COX-2 Inhibition

A significant application is in the design and synthesis of selective COX-2 inhibitors. These are important in the development of anti-inflammatory drugs with reduced side effects. The compound’s derivatives have shown high potency and selectivity against the COX-2 enzyme, which is a crucial target for anti-inflammatory therapies .

Anti-Inflammatory Activity

Related to COX-2 inhibition, this compound’s derivatives have been evaluated for their anti-inflammatory activity. They have been found to possess significant activity, which is promising for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Ulcerogenic Liability Assessment

In the quest for safer NSAIDs, the ulcerogenic liability of derivatives of this compound has been assessed. This is crucial for determining the safety profile of potential new drugs, as traditional NSAIDs are known for their gastrointestinal side effects .

Histopathological Evaluation

The derivatives of this compound have also been subjected to histopathological evaluation to assess their cariogenic effects. This is an important step in drug development to ensure that new compounds do not cause tissue damage or other pathological changes .

In Silico ADME Prediction

The compound has been used in in silico studies to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of its derivatives. This helps in understanding the drug-likeness and potential pharmacokinetic profiles of new drugs .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its interaction with biological targets such as enzymes. This is a key step in rational drug design, allowing researchers to predict how well a compound will bind to its target and its potential efficacy .

Synthesis of Benzimidazole Derivatives

Finally, this compound has been used in the synthesis of benzimidazole derivatives, which are evaluated as selective cyclooxygenase-2 inhibitors. This showcases its versatility in medicinal chemistry for creating a variety of biologically active molecules .

Safety and Hazards

The safety data sheet for a related compound, 2-(4-Methylsulfonyl-2-nitrophenyl)acetic acid, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

properties

IUPAC Name

2-(4-methylsulfonyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O6S/c1-18(16,17)6-2-3-7(10-5-9(12)13)8(4-6)11(14)15/h2-4,10H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHVDISCQPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387791
Record name {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90558-40-0
Record name {[4-(methylsulfonyl)-2-nitrophenyl]amino}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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